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molecular formula C7H7BrIN B1527711 4-Bromo-2-iodo-6-methylaniline CAS No. 922170-67-0

4-Bromo-2-iodo-6-methylaniline

Cat. No. B1527711
M. Wt: 311.95 g/mol
InChI Key: QBRVKTCCYSLHTO-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A PFA plastic round bottom flask was charged with a solution of hydrogen fluoride pyridine (70 wt % HF, 100 ml, 1150 mmol). The solution was cooled to 0° C. and 4-bromo-2-iodo-6-methylaniline (9.2 g, 29.5 mmol, Organic Letters 2009, 11, 249-251) was added portion wise. After 15 minutes, sodium nitrite (1.032 ml, 32.4 mmol) was added and the reaction mixture was stirred at 0° C. for additional 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 15 minutes, followed by heating at 90° C. for 3 hour. The reaction mixture was then cooled to room temperature and quenched with water and diethyl ether. The organic layer was separated, washed with brine and dried over magnesium sulfate. The filtrate was concentrated under reduced pressure. The crude material was purified via silica gel chromatography eluting with hexanes to afford the title compound (8.45 g, 26.8 mmol, 91% yield) as a brown solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.29 (s, 3H) 7.27-7.34 (m, 1H) 7.64-7.75 (m, 1H)
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
1.032 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[FH:7].[Br:8][C:9]1[CH:15]=[C:14]([CH3:16])[C:12](N)=[C:11]([I:17])[CH:10]=1.N([O-])=O.[Na+]>>[Br:8][C:9]1[CH:15]=[C:14]([CH3:16])[C:12]([F:7])=[C:11]([I:17])[CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1.F
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)I
Step Three
Name
Quantity
1.032 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 90° C. for 3 hour
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)I)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.8 mmol
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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